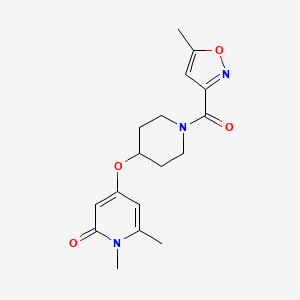

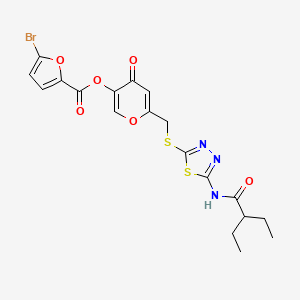

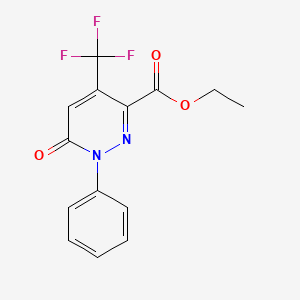

![molecular formula C16H20ClN3O B2925772 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine CAS No. 860784-31-2](/img/structure/B2925772.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound .Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility, etc .Applications De Recherche Scientifique

Anticancer Activity

The 1,3,4-oxadiazole scaffold has been extensively studied for its potential in cancer treatment. Derivatives of this compound have shown promising results as cytotoxic agents, selectively interacting with nucleic acids, enzymes, and proteins involved in cancer cell proliferation . For example, the 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their anticancer potential, particularly for thymidine phosphorylase inhibition activity in breast cancer cell lines (MCF-7) .

Enzyme Inhibition

These derivatives are known to inhibit various enzymes that are crucial in the pathogenesis of cancer. For instance, they can target thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase, which are all significant in the replication and survival of cancer cells .

Antidepressant Effects

Some 1,3,4-oxadiazole derivatives have been evaluated for their antidepressant activity in vivo. One such compound showed results comparable to the drug fluoxetine, indicating the potential of these derivatives in the treatment of depression .

Antibacterial and Antiviral Properties

The oxadiazole ring is a component of many biologically active compounds that exhibit antibacterial and antiviral properties. This makes them valuable in the development of new treatments for infectious diseases .

Agriculture: Plant Protection

In agriculture, 1,3,4-oxadiazole derivatives can act as plant protection agents. They have been found to possess herbicidal, insecticidal, and fungicidal activities, which are essential for safeguarding crops against various pathogens .

Analgesic and Anti-inflammatory Uses

These compounds also demonstrate analgesic and anti-inflammatory effects, which could be beneficial in the management of pain and inflammatory conditions .

Antioxidant Effects

Oxadiazole derivatives have shown antioxidant properties, which play a role in preventing oxidative stress-related diseases by neutralizing free radicals .

Cardiovascular Applications

Some derivatives exhibit blood pressure-lowering effects, which could be utilized in the treatment of hypertension and other cardiovascular conditions .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-20(14-5-3-2-4-6-14)11-15-18-16(19-21-15)12-7-9-13(17)10-8-12/h7-10,14H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBGLKGFZAIRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

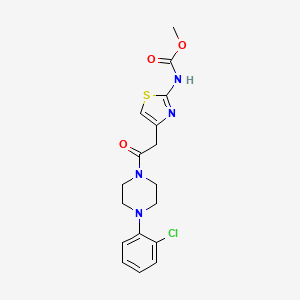

![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2925697.png)

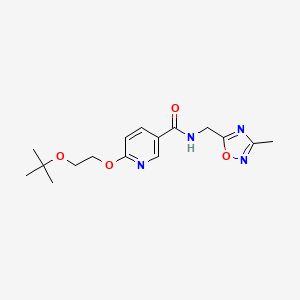

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)

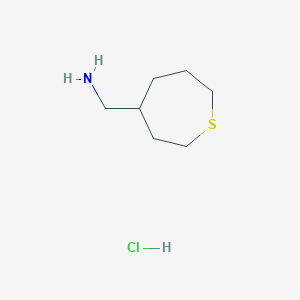

![6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2925703.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925706.png)

![2,5-Dioxa-8-azaspiro[3.5]nonane hemioxalate](/img/structure/B2925711.png)